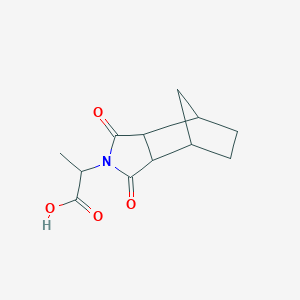

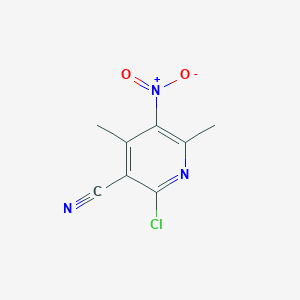

![molecular formula C5H3ClN4 B1347223 8-Chlorotetrazolo[1,5-a]pyridine CAS No. 40971-88-8](/img/structure/B1347223.png)

8-Chlorotetrazolo[1,5-a]pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, such as 8-Chlorotetrazolo[1,5-a]pyridine, can be controlled using the dimethylamino leaving group. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Molecular Structure Analysis

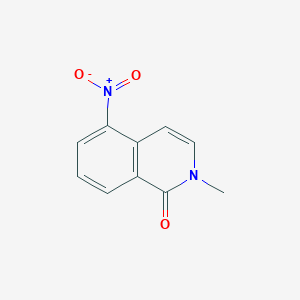

The molecular structure of 8-Chlorotetrazolo[1,5-a]pyridine includes a tetrazolo[1,5-a]pyridine ring with a chlorine atom attached at the 8th position . The InChI string representation of the molecule isInChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H . Physical And Chemical Properties Analysis

8-Chlorotetrazolo[1,5-a]pyridine has a density of 1.7±0.1 g/cm³. It has a molar refractivity of 38.2±0.5 cm³. The compound has 4 hydrogen bond acceptors and no hydrogen bond donors. It has a topological polar surface area of 43.1 Ų. The compound has a complexity of 131 .Wissenschaftliche Forschungsanwendungen

Photochemical Reactions and Ring Expansion

8-Chlorotetrazolo[1,5-a]pyridine and similar compounds undergo photochemical nitrogen elimination and ring expansion. This leads to the formation of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines. Additionally, 6,8-Dichlorotetrazolo[1,5-a]pyridine reacts with ROH/RONa to exchange the chlorine in position 8, resulting in various substituted tetrazolo[1,5-a]pyridines. Photolysis in the presence of alcohols or amines yields 1H- or 5H-1,3-diazepines (Reisinger, Bernhardt, & Wentrup, 2004).

Equilibrium with Azidopyridines

Tetrazolo[1,5-a]pyridines, including variants of 8-Chlorotetrazolo[1,5-a]pyridine, are in equilibrium with corresponding 2-azidopyridines. This equilibrium plays a significant role in the chemical behavior and potential applications of these compounds (Lowe-Ma, Nissan, & Wilson, 1990).

Conformationally Constrained Inhibitors

The 8-chlorotetrazolo[1,5-a]pyridine structure has been utilized in the synthesis of conformationally restricted inhibitors, like farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, indicating potential pharmaceutical applications (Dinsmore et al., 2000).

Photophysical Investigation for Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores, related to 8-chlorotetrazolo[1,5-a]pyridine, are being studied as potential cell membrane probes. These compounds have notable photophysical properties that make them suitable for investigating membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno et al., 2022).

Synthesis of Novel Derivatives

Methods for transforming 8-bromotetrazolo[1,5-a]pyridine, a close relative of 8-chlorotetrazolo[1,5-a]pyridine, into a variety of novel derivatives have been described. These synthetic approaches can potentially be applied to 8-chlorotetrazolo[1,5-a]pyridine for creating diverse compounds with specific properties (Laha & Cuny, 2008).

Crystal Structure Analysis

Studies on the crystal structure of compounds closely related to 8-Chlorotetrazolo[1,5-a]pyridine provide insights into their molecular conformation and potential interactions, which is crucial for understanding their behavior in various applications (Kapoor et al., 2011).

Eigenschaften

IUPAC Name |

8-chlorotetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGNMQVGYLFOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321478 | |

| Record name | 8-chlorotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chlorotetrazolo[1,5-a]pyridine | |

CAS RN |

40971-88-8 | |

| Record name | 40971-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chlorotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

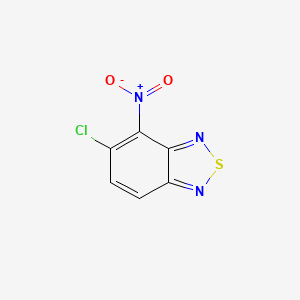

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)